REACTION_CXSMILES
|
C(O[CH:4]([O:15]CC)[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])C.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>CN(C)C=O>[ClH:11].[N+:12]([C:6]1[CH:7]=[CH:8][C:9]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)=[CH:10][C:5]=1[CH:4]=[O:15])([O-:14])=[O:13] |f:3.4|
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Name
|
2-Nitro-5-chlorobenzaldehyde diethyl acetal
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])OCC
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing excessive piperazine and DMF
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
a dilute aqueous sodium hydroxide solution was added to the residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
EXTRACTION
|
Details
|
Then, the solution was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent by distillation
|
Type
|
ADDITION
|
Details
|
To the residue was added 850 ml of isopropyl alcohol
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
to the solution was added 65 ml of concentrated hydrochoric acid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystals which precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C=O)C=C(C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |